EFSA Regulatory Clearance – 2-Propylthiazole vs. Thiazoles Requiring Additional Safety Data
In EFSA's Flavouring Group Evaluation 21 Revision 2, 2-propylthiazole (FL-no. 15.098) was among 26 substances concluded as not raising safety concerns at estimated dietary intakes. In contrast, 23 other candidate thiazole/thiazoline substances—including structurally proximal 2-isobutyl-3-thiazoline (FL-no. 15.119)—could not be cleared due to insufficient toxicological data or genotoxicity alerts [1]. This regulatory differential has direct procurement implications: 2-propylthiazole can be introduced into flavor formulations with a recognized safety presumption, whereas many analogs require supplementary toxicology packages before commercialization.
| Evidence Dimension | EFSA safety conclusion (FGE.21Rev2) |
|---|---|
| Target Compound Data | No safety concern (2-propylthiazole, FL-no. 15.098) |
| Comparator Or Baseline | 23 thiazole/thiazoline substances (e.g., FL-no. 15.119) – no appropriate NOAEL available or genotoxicity concern |
| Quantified Difference | Binary: cleared vs. not cleared |
| Conditions | EFSA Procedure under Commission Regulation (EC) No 1565/2000; MSDI intake estimation |
Why This Matters
Procurement of 2-propylthiazole avoids the risk and delay of additional toxicological investigation required for non-cleared thiazole analogs.
- [1] EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF); Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2). EFSA Journal 2011. See FL-no. 15.098 vs. 15.119, 15.060 etc. View Source
